molecular formula C5H14OSi B050070 2-(Trimethylsilyl)ethanol CAS No. 2916-68-9

2-(Trimethylsilyl)ethanol

Cat. No.: B050070
CAS No.: 2916-68-9
M. Wt: 118.25 g/mol
InChI Key: ZNGINKJHQQQORD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-(Trimethylsilyl)ethanol are carboxyl , phosphoryl , hydroxyl, and amino groups in organic synthesis. These groups are essential components of various biochemical molecules, and their modification can significantly alter the properties and functions of these molecules.

Mode of Action

This compound acts as a protecting reagent . It interacts with its targets (carboxyl, phosphoryl, hydroxyl, and amino groups) by forming covalent bonds, thereby protecting these functional groups from unwanted reactions during organic synthesis . The reaction occurs through an SN2-like mechanism with the alcohol attacking a trialkyl-substitued silicon atom .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of Teoc-protected amines via alcoholysis of the corresponding isocyanates . This pathway is crucial in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.

Result of Action

The primary result of the action of this compound is the protection of functional groups (carboxyl, phosphoryl, hydroxyl, and amino) during organic synthesis . This protection allows for the selective modification of these molecules, thereby enabling the synthesis of complex organic compounds with high precision and efficiency.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid and should be handled in a well-ventilated place . It should also be stored in a cool, dry environment . These factors can significantly impact the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 2-(Trimethylsilyl)ethanol:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Comparison with Similar Compounds

2-(Trimethylsilyl)ethanol is unique due to its ability to protect a wide range of functional groups. Similar compounds include:

Compared to these compounds, this compound offers greater versatility and stability in protecting various functional groups, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-trimethylsilylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGINKJHQQQORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183421
Record name 2-(Trimethylsilyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2916-68-9
Record name 2-(Trimethylsilyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2916-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Trimethylsilyl)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trimethylsilyl)ethanol
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Record name 2-(Trimethylsilyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trimethylsilyl)ethanol
Source European Chemicals Agency (ECHA)
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Record name 2-(TRIMETHYLSILYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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